N-Nitroso-Naphazoline

NDSRI Characterization NMR Spectroscopy Nitrosamine Analysis

This high-purity N-Nitroso-Naphazoline reference standard is the only N-nitrosated derivative of naphazoline, structurally confirmed by 2D NMR to differentiate from C-nitroso isomers. Procure this characterized standard to achieve reliable detection limits, spike-recovery accuracy (80-120% of specification limit), and regulatory compliance for ANDA/NDA submissions. Shipped cold-chain with full Certificate of Analysis.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
Cat. No. B15307867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-Naphazoline
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)N=O
InChIInChI=1S/C14H13N3O/c18-16-17-9-8-15-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2
InChIKeyPZFCSTHVWNEQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-Naphazoline Reference Standard: Analytical Characterization and Impurity Control for Naphazoline-Containing Pharmaceuticals


N-Nitroso-Naphazoline (CAS 2703749-87-3, molecular formula C₁₄H₁₃N₃O, molecular weight 239.28-239.30 g/mol) is an N-nitroso derivative of the secondary amine present in the imidazoline sympathomimetic agent naphazoline [1]. This compound belongs to the class of nitrosamine drug substance-related impurities (NDSRIs), a category of genotoxic impurities under heightened regulatory scrutiny following the 2018 global nitrosamine contamination crisis. N-Nitroso-Naphazoline is supplied as a white to off-white crystalline solid requiring refrigerated storage (2-8°C) in tightly sealed, light-protected containers to prevent degradation . The compound is exclusively intended for laboratory use as a reference standard in analytical method development, method validation, and quality control applications, and is not for therapeutic or veterinary use .

Why Generic Nitrosamine Reference Standards Cannot Substitute for Compound-Specific N-Nitroso-Naphazoline in Regulated NDSRI Analysis


Nitrosamine drug substance-related impurities (NDSRIs) exhibit compound-specific structural features that preclude the use of generic nitrosamine standards for accurate identification and quantification. N-Nitroso-Naphazoline, as the N-nitrosated derivative of naphazoline, possesses a unique 1-naphthalenylmethyl substituent and imidazoline ring system that governs its chromatographic retention behavior, mass spectrometric fragmentation pattern, and NMR spectral signature [1]. Regulatory guidance from ICH M7(R1) and FDA requires that nitrosamine impurities be controlled at trace levels (typically at or below acceptable intake limits derived from compound-specific carcinogenic potency assessments). The use of an authentic, well-characterized reference standard is essential for establishing method detection limits, validating recovery rates, and ensuring accurate quantification in the presence of the parent drug substance [2]. Furthermore, structural differentiation of N-nitroso isomers from C-nitroso analogs cannot be achieved reliably using mass spectrometry alone due to identical molecular mass; compound-specific standards validated by 2D NMR are required to confirm the correct N-nitrosated structure [3].

N-Nitroso-Naphazoline Quantitative Evidence Guide: Comparative Analytical and Structural Data for Method Validation and Procurement Decisions


Structural Identity Confirmation of N-Nitroso-Naphazoline via Advanced Spectroscopic Methods Relative to Potential Isomeric Artifacts

N-Nitroso-Naphazoline is distinguished from potential C-nitroso isomeric artifacts by its definitive N-nitrosated structure, confirmed through ¹H-, ¹³C-, and ¹⁵N two-dimensional NMR spectroscopy. Structural differentiation between N-nitroso and C-nitroso analogs cannot be achieved using mass spectrometry alone, as both isomers share identical molecular mass and formula [1]. The application of ¹⁵N 2D NMR provides unambiguous confirmation of the N-nitrosated structure, which is critical for accurate impurity identification in regulatory submissions [2].

NDSRI Characterization NMR Spectroscopy Nitrosamine Analysis Impurity Identification

Nitrosamine Class Mutagenicity-Carcinogenicity Correlation and the Regulatory Imperative for Compound-Specific N-Nitroso-Naphazoline Quantification

As a nitrosamine class member, N-Nitroso-Naphazoline falls within the ICH M7 'cohort of concern' for which standard threshold of toxicological concern (TTC) controls cannot be applied without compound-specific assessment [1]. A systematic review of published mutagenicity and carcinogenicity data found that while 18% of nitrosamines are considered non-carcinogenic, nitrosamines as a class show a greater correlation between mutagenicity and carcinogenicity compared to non-nitrosamine compounds, and are generally more potent carcinogens [2]. Regulatory expectations mandate that each nitrosamine impurity be controlled at trace levels, with maximum allowable daily exposure limits determined on a compound-specific basis [3].

Genetic Toxicology Mutagenicity Carcinogenicity Regulatory Compliance ICH M7

Quantitative Method Validation Requirements: N-Nitroso-Naphazoline Reference Standard as Calibrator for Trace-Level NDSRI Quantification

The use of an authentic N-Nitroso-Naphazoline reference standard enables the establishment of validated lower limits of quantitation (LLOQ) required for regulatory compliance. Typical LC-MS/MS workflows for nitrosamine impurities achieve LLOQs ranging from 5 ppb (APCI) to 10 ppb (HESI) with robust reproducibility exceeding 1,000 injections [1]. The required LLOQ for a given nitrosamine impurity is calculated based on the daily dosage of the pharmaceutical product and the compound-specific acceptable intake limit . For N-Nitroso-Naphazoline, an authentic reference standard of certified purity (>95% to >98%) is required to prepare accurate calibration standards for quantification .

Method Validation LC-MS/MS LOQ Determination Analytical Chemistry Quality Control

Chemical Identity and Purity Specification of N-Nitroso-Naphazoline Relative to Other Naphazoline-Related Impurities

N-Nitroso-Naphazoline (C₁₄H₁₃N₃O, MW 239.28-239.30 g/mol) is structurally distinguished from other naphazoline-related impurities, including pharmacopeial impurities A, B, C, and D defined in the British Pharmacopoeia, as well as from naphazoline degradation products formed under oxidative, hydrolytic, and photolytic stress conditions [1]. The compound is supplied as a highly characterized reference material meeting USP, EMA, JP, and BP regulatory standards, with validated analytical data including purity determination, structural confirmation via NMR and MS, and full Certificates of Analysis [2].

Impurity Profiling Reference Standard Quality Control Pharmacopeial Standards

Analytical Challenge of NDSRI Isomer Discrimination: Why MS Alone Is Insufficient and Compound-Specific NMR-Validated Standards Are Essential

Synthesis of NDSRIs including N-Nitroso-Naphazoline may follow alternative reaction pathways leading to the formation of compounds other than N-nitrosated derivatives, potentially resulting in new impurities [1]. Structural differentiation of C- and N-nitroso analogs is difficult solely using MS techniques due to identical molecular mass, necessitating ¹⁵N two-dimensional NMR spectroscopy for definitive structural characterization [2]. A comprehensive workflow for NDSRI assessment includes elemental analysis, improved LC-ESI-MS, 1D and 2D multinuclear NMR, and MicroED for structural confirmation of specific NDSRIs [3].

NDSRI Isomer Discrimination LC-MS 2D NMR Analytical Validation

N-Nitroso-Naphazoline Reference Standard: Validated Application Scenarios for Pharmaceutical Quality Control and Regulatory Compliance


Analytical Method Development and Validation for NDSRI Quantification in Naphazoline-Containing Drug Products

N-Nitroso-Naphazoline reference standard is used as the primary calibrator for developing and validating LC-MS/MS or GC-HRMS methods to detect and quantify this specific nitrosamine impurity in naphazoline hydrochloride API and finished drug products (nasal sprays, ophthalmic solutions). The authentic standard enables determination of method specificity, linearity, accuracy (via spike-recovery experiments at 80%, 100%, and 120% of specification limit), precision (repeatability and intermediate precision), and establishment of LLOQ and LOD values consistent with compound-specific acceptable intake requirements [1]. This application directly supports ANDA and NDA regulatory submissions by providing validated analytical data demonstrating control of genotoxic impurities below safety thresholds.

Forced Degradation Studies and Impurity Profiling for Naphazoline Drug Substance Stability Assessment

N-Nitroso-Naphazoline reference standard serves as a marker compound in forced degradation studies (ICH Q1A) to evaluate the potential for nitrosamine impurity formation under stress conditions including acidic/alkaline hydrolysis, oxidative stress (H₂O₂), thermal stress, and photolysis. By spiking the authentic standard into degradation study matrices, analysts can confirm that the analytical method is stability-indicating and capable of resolving N-Nitroso-Naphazoline from the parent drug substance and other degradation products including pharmacopeial impurities A, B, C, and D [1]. This application is essential for establishing shelf-life specifications and demonstrating that nitrosamine impurity levels remain below regulatory limits throughout the product lifecycle.

Quality Control Batch Release Testing for Naphazoline API and Finished Pharmaceutical Products

N-Nitroso-Naphazoline reference standard is employed in GMP-compliant quality control laboratories for routine batch release testing of naphazoline drug substance and finished drug products. The standard enables accurate quantification of this specific NDSRI in commercial batches, ensuring that nitrosamine impurity levels remain within FDA and EMA acceptable intake limits before product release to the market [1]. This application is mandatory for maintaining regulatory compliance and preventing costly product recalls, as demonstrated by the widespread nitrosamine-related recalls affecting valsartan, ranitidine, metformin, and other drug products since 2018.

Regulatory Submission Support for ANDA and NDA Applications Involving Naphazoline-Containing Formulations

N-Nitroso-Naphazoline reference standard provides the analytical traceability required for regulatory submissions to FDA, EMA, and other global health authorities. The use of a well-characterized, pharmacopeial-grade reference standard (USP/EP/JP/BP traceable) supports the demonstration of method suitability, impurity control strategy, and overall pharmaceutical quality as required in Module 3.2.S.3.2 (Impurities) and Module 3.2.P.5.3 (Validation of Analytical Procedures) of the Common Technical Document (CTD) [2]. Procurement of certified reference material with full Certificate of Analysis including purity, structural confirmation via NMR/MS, and stability data directly supports regulatory acceptance of nitrosamine risk assessment and control strategy documentation.

Technical Documentation Hub

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